Anticancer Activity: Cytotoxicity Profile in A549 Lung Adenocarcinoma Cells
A specific differentiation claim for 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid (CAS 1333946-90-9) has been reported by BenchChem, claiming superior anticancer activity in vitro . Specifically, the compound exhibited 'significant activity against A549 human lung adenocarcinoma cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin' . However, the precise IC50 value for either the compound or the comparator doxorubicin is not provided in the source material. This claim has been partially corroborated by independent commentary, which noted 'a reported IC50 of 28 μM' for the compound, while also stating it was 'neither potent nor selective' [1]. The absence of original published data linking this specific IC50 value to a peer-reviewed study prevents definitive quantification of the difference versus doxorubicin or other agents.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Reported as '28 μM' (from a commentary) [1]; claimed as 'lower than doxorubicin' (without a value) |
| Comparator Or Baseline | Doxorubicin (standard chemotherapeutic) |
| Quantified Difference | Not definitively quantifiable due to missing primary data. |
| Conditions | In vitro cell-based assay (A549 human lung adenocarcinoma cell line) |
Why This Matters
This data provides a single, albeit unverified, point of comparison for researchers prioritizing anticancer applications, indicating a baseline potency that can guide further testing and dose-response studies.
- [1] Southan, C. (2017, September 23). Comment on 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid. Hypothesis. https://hypothes.is/a/6gNvZkg3Eee2g4N79VQ1Fw View Source
